1-[(2-Methylphenyl)imino]-1lambda6-thiolan-1-one
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Overview
Description
1-[(2-Methylphenyl)imino]-1lambda6-thiolan-1-one is a chemical compound with the molecular formula C11H15NOS It is known for its unique structure, which includes a thiolane ring and an imino group attached to a 2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methylphenyl)imino]-1lambda6-thiolan-1-one typically involves the condensation of 2-methylphenylamine with a thiolane derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the imino-thiolane structure. The reaction conditions, such as temperature and pH, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure consistent quality and efficiency. The reaction parameters are carefully monitored and controlled to meet the stringent requirements of industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-[(2-Methylphenyl)imino]-1lambda6-thiolan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the imino group to an amine, altering the compound’s properties and reactivity.
Substitution: The imino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA). The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions to achieve selective reduction.
Substitution: Nucleophiles such as amines or thiols can react with the imino group in the presence of a suitable base or catalyst.
Major Products Formed
Scientific Research Applications
1-[(2-Methylphenyl)imino]-1lambda6-thiolan-1-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are investigated in preclinical studies. Its ability to interact with biological targets makes it a promising lead compound for new drug discovery.
Mechanism of Action
The mechanism of action of 1-[(2-Methylphenyl)imino]-1lambda6-thiolan-1-one involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The thiolane ring may also play a role in modulating the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis[(2,6-dibenzhydryl-4-methylphenyl)imino]acenaphthene: This compound shares a similar imino group but has a different core structure, leading to distinct properties and applications.
1,2-Bis[(2,6-diisopropylphenyl)imino]acenaphthene:
Uniqueness
1-[(2-Methylphenyl)imino]-1lambda6-thiolan-1-one is unique due to its combination of a thiolane ring and an imino group attached to a 2-methylphenyl group. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C11H15NOS |
---|---|
Molecular Weight |
209.31 g/mol |
IUPAC Name |
1-(2-methylphenyl)iminothiolane 1-oxide |
InChI |
InChI=1S/C11H15NOS/c1-10-6-2-3-7-11(10)12-14(13)8-4-5-9-14/h2-3,6-7H,4-5,8-9H2,1H3 |
InChI Key |
HKDAYVMOQLFZLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=S2(=O)CCCC2 |
Origin of Product |
United States |
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